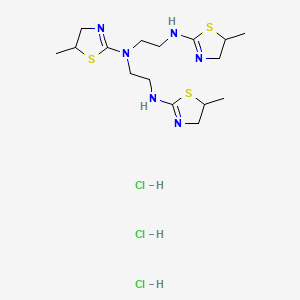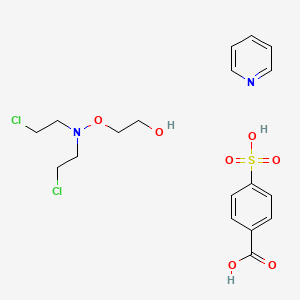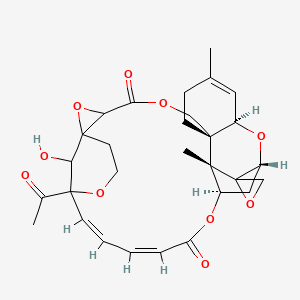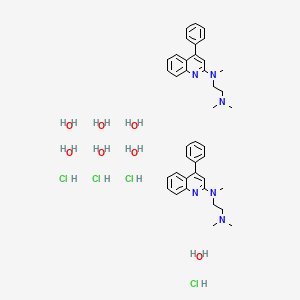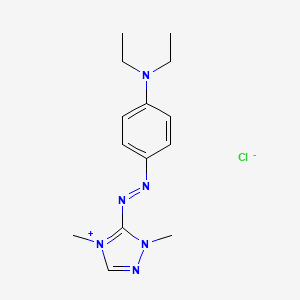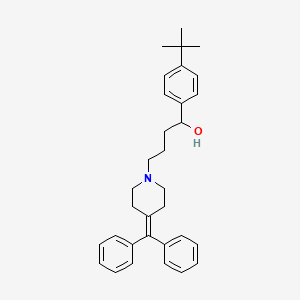
Wyq8H3Y2T5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1RS)-1-(4-(1,1-Dimethylethyl)phenyl)-4-(4-(diphenylmethylene)piperidin-1-yl)butan-1-ol (Wyq8H3Y2T5) is a synthetic organic molecule with a complex structure It is characterized by the presence of a piperidine ring, a butanol chain, and a diphenylmethylene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1RS)-1-(4-(1,1-Dimethylethyl)phenyl)-4-(4-(diphenylmethylene)piperidin-1-yl)butan-1-ol typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Butanol Chain: The butanol chain is introduced via a nucleophilic substitution reaction.
Introduction of the Diphenylmethylene Group: This step involves a Friedel-Crafts alkylation reaction to attach the diphenylmethylene group to the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butanol chain, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone or aldehyde groups back to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the butanol chain can yield ketones, while substitution reactions can introduce halogen or alkyl groups.
科学的研究の応用
Chemistry
In chemistry, (1RS)-1-(4-(1,1-Dimethylethyl)phenyl)-4-(4-(diphenylmethylene)piperidin-1-yl)butan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of neurology and oncology.
Industry
In the industrial sector, (1RS)-1-(4-(1,1-Dimethylethyl)phenyl)-4-(4-(diphenylmethylene)piperidin-1-yl)butan-1-ol can be used as an intermediate in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism by which (1RS)-1-(4-(1,1-Dimethylethyl)phenyl)-4-(4-(diphenylmethylene)piperidin-1-yl)butan-1-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- (1RS)-2-[(1,1-Dimethylethyl)amino]-1-(4-hydroxy-3-methylphenyl)ethanol
- Tris[4-(1,1-dimethylethyl)-2-(1H-pyrazol-1-yl)pyridine]cobalt
Uniqueness
What sets (1RS)-1-(4-(1,1-Dimethylethyl)phenyl)-4-(4-(diphenylmethylene)piperidin-1-yl)butan-1-ol apart from similar compounds is its unique combination of structural features. The presence of the piperidine ring, butanol chain, and diphenylmethylene group provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
特性
CAS番号 |
93052-68-7 |
|---|---|
分子式 |
C32H39NO |
分子量 |
453.7 g/mol |
IUPAC名 |
4-(4-benzhydrylidenepiperidin-1-yl)-1-(4-tert-butylphenyl)butan-1-ol |
InChI |
InChI=1S/C32H39NO/c1-32(2,3)29-18-16-25(17-19-29)30(34)15-10-22-33-23-20-28(21-24-33)31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,30,34H,10,15,20-24H2,1-3H3 |
InChIキー |
LPDBSIRBODZKKB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(=C(C3=CC=CC=C3)C4=CC=CC=C4)CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


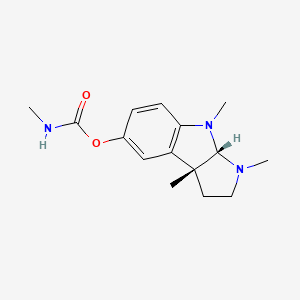
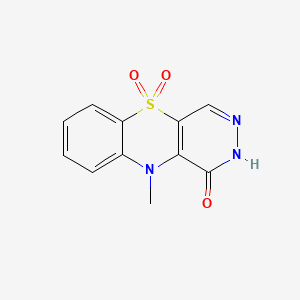


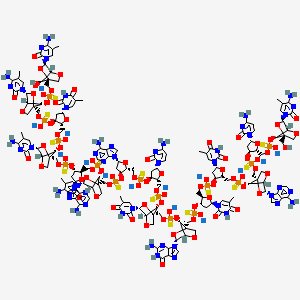
![sodium;[3-[[(3R,4R)-6-[(7-chloroquinolin-2-yl)methoxy]-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]methyl]-4-methoxyphenyl]-(trifluoromethylsulfonyl)azanide](/img/structure/B12773572.png)

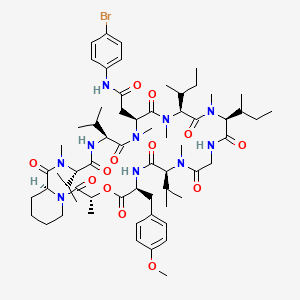
![N,N-diethylethanamine;3-[(2E)-2-[(2E)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-thiazolidin-3-yl]propane-1-sulfonic acid](/img/structure/B12773592.png)
